molecular formula C10H11N3O B6588955 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1247495-45-9

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No. B6588955
CAS RN: 1247495-45-9
M. Wt: 189.2
InChI Key:
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Description

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine (MMP) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. MMP is a member of the pyrimidine family and is closely related to other compounds such as pyrimidine-2-one and pyrimidine-2-thione. MMP has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. Due to its promising properties, MMP has been studied for use in the synthesis of a variety of drugs and other compounds.

Scientific Research Applications

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied for use in the synthesis of a variety of drugs and other compounds, including inhibitors of the enzyme dihydrofolate reductase (DHFR) and inhibitors of the enzyme phosphodiesterase-4 (PDE-4). In addition, 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied for its potential to act as an anti-cancer agent and as a potential treatment for Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays an important role in the synthesis of the essential nucleotides that form the genetic material of cells. 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has also been found to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). In addition, 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been found to possess anti-inflammatory and anti-bacterial properties.
Biochemical and Physiological Effects
4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which plays an important role in the synthesis of the essential nucleotides that form the genetic material of cells. 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has also been found to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). In addition, 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been found to possess anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments include its ease of synthesis and its availability in a variety of forms. It can be synthesized using a variety of methods, and is available in both solid and liquid forms. In addition, 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine is relatively inexpensive and can be stored for long periods of time without degradation.
The main limitation of using 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments is its lack of specificity. 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been found to possess a variety of biochemical and physiological effects, and as such, it is difficult to control the exact effect that it has on a given system. In addition, 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine is not as widely studied as other compounds, and thus, there is a lack of information regarding its exact mechanism of action and possible side effects.

Future Directions

The potential applications of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine are vast and continue to be explored. Future research should focus on further understanding the exact mechanism of action of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine, as well as its potential side effects. In addition, further research should focus on the development of more specific and targeted compounds based on 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine, as well as the development of more efficient and cost-effective synthesis methods. Finally, further research should explore the potential of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine as a treatment for various diseases and conditions, such as cancer and Alzheimer’s disease.

Synthesis Methods

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is the condensation reaction of 5-methylfuran-2-yl chloride and 4-methylpyrimidine-2-amine. This reaction is catalyzed by a base such as potassium carbonate, and yields 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine as the main product. Other methods of synthesis include the reaction of 4-methylpyrimidine-2-amine with 5-methylfuran-2-yl bromide and the reaction of 5-methylfuran-2-yl chloride with 4-methylpyrimidine-2-thione.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2,4-dimethylpyrimidine", "5-methylfurfural", "ammonia", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-6-(5-methylfuran-2-yl)pyrimidine", "React 2,4-dimethylpyrimidine with 5-methylfurfural in the presence of sodium borohydride as a reducing agent and hydrochloric acid as a catalyst to obtain 4-methyl-6-(5-methylfuran-2-yl)pyrimidine.", "Step 2: Synthesis of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-ol", "React 4-methyl-6-(5-methylfuran-2-yl)pyrimidine with sodium hydroxide in water to obtain 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-ol.", "Step 3: Synthesis of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine", "React 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-ol with ammonia in ethyl acetate to obtain 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine." ] }

CAS RN

1247495-45-9

Product Name

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Molecular Formula

C10H11N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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